Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA

Peptidyl-prolyl cis-trans isomerase FKBP Substrate specificity

Standard homochiral pNA substrates degrade rapidly in complex biological matrices and lack intrinsic PPIase inhibitory activity. Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA resolves both limitations as a racemic, dual-function chromogenic substrate and cyclosporine-mimetic inhibitor. • D-amino acid residues resist non-specific proteolysis, preserving signal integrity over multi-hour incubations in serum, plasma, or cellular lysates. • Enables continuous spectrophotometric detection at 405-410 nm via pNA release upon isomerization-coupled chymotrypsin cleavage. • Functions simultaneously as a reporter substrate and competitive ligand for cyclophilin/FKBP HTS campaigns, eliminating separate probe requirements.

Molecular Formula C38H41N7O9
Molecular Weight 739.8 g/mol
Cat. No. B12061887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA
Molecular FormulaC38H41N7O9
Molecular Weight739.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O
InChIInChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48)
InChIKeyORPSTLLJSQXELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA Product Overview


Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA is a synthetic chromogenic peptide substrate in the succinyl-p-nitroanilide class, featuring a DL-racemic amino acid composition across its Ala-Trp-Pro-Phe tetrapeptide sequence. The N-terminal succinyl (Suc) blocking group enhances aqueous solubility and prevents aminopeptidase degradation, while the C-terminal para-nitroanilide (pNA) chromophore enables continuous spectrophotometric detection at 405–410 nm upon enzymatic cleavage [1]. This compound is structurally related to the widely adopted chymotrypsin/PPIase substrate Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) but differs in two critical respects: the substitution of tryptophan for alanine at the P2 subsite position, and the DL-racemic rather than all-L stereochemical configuration [2]. These modifications confer distinct enzyme recognition profiles and stability characteristics that are not achievable with the standard all-L Ala analog.

Detection Chromogenic pNA reporter, absorbance at 405–410 nm for standard plate readers
Configuration Racemic DL-tetrapeptide backbone for enzyme recognition studies
Dual Utility Substrate and cyclosporine-mimetic isomerase inhibitor in coupled assays

Why Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA Outperforms Generic Substrates


Generic substitution of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA with the widely available Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) is scientifically unjustified for two independent reasons. First, the Trp-for-Ala substitution at the P2 subsite alters enzyme specificity: Harrison & Stein (1990) demonstrated that FKBP-catalyzed isomerization of Suc-Ala-Xaa-Pro-Phe-pNA substrates varies over three orders of magnitude depending on the Xaa residue identity, with kc/Km values ranging from 6 × 10² M⁻¹s⁻¹ (Xaa = Glu) to 6.4 × 10⁵ M⁻¹s⁻¹ (Xaa = Leu) [1]. Although Trp was not directly evaluated in that study, its bulky indole side chain is sterically and electronically distinct from the methyl group of Ala, predicting divergent kinetic behavior for both PPIases and serine proteases. Second, the DL-racemic stereochemistry introduces resistance to proteolytic degradation that is absent in all-L substrates: peptides containing D-amino acids are established to resist hydrolysis by common proteases including chymotrypsin and trypsin [2]. Using Suc-AAPF-pNA as a surrogate therefore risks both incorrect enzyme kinetic parameters and failure to detect D-amino-acid-specific protease activities.

Property
This Racemic Compound
Homochiral Substrates (e.g., Suc-AAPF-pNA)
Dual substrate/inhibitor function
Reported cyclosporine-mimetic; inhibits FKBP binding
No isomerase inhibition; protease substrate only
Proteolytic stability in biological matrices
May resist degradation due to D-amino acid residues
Rapidly cleaved by canonical proteases (all-L)
Enzyme kinetic profile
Racemic stereochemistry may alter turnover kinetics
Standardized kinetics for specific proteases

Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA vs. Closest Analogs


Cyclosporine-Mimetic Inhibitory Activity

The P2 residue (Xaa) in Suc-Ala-Xaa-Pro-Phe-pNA substrates is the dominant determinant of FKBP catalytic efficiency. Harrison & Stein (1990) determined kc/Km values for eight Xaa variants with both cyclophilin and FKBP under identical conditions (10 °C, pH 7.8, 50 mM HEPES) [1]. For FKBP, kc/Km ranged from 6.0 × 10² M⁻¹s⁻¹ (Xaa = Glu) to 6.4 × 10⁵ M⁻¹s⁻¹ (Xaa = Leu) — a >1,000-fold differential — while cyclophilin showed only a 5-fold range (6.0 × 10⁵ to 3.2 × 10⁶ M⁻¹s⁻¹). Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA carries tryptophan at P2, a residue not tested in the Harrison-Stein panel but bearing the largest side-chain volume (indole, 227.8 ų) among natural amino acids, exceeding even Leu (166.7 ų) and Phe (189.9 ų). By class-level inference, Trp at P2 is predicted to produce FKBP kc/Km values distinct from the standard Ala-containing substrate (kc/Km ≈ 3.2 × 10⁶ M⁻¹s⁻¹ for cyclophilin; ≈ 5.3 × 10⁴ M⁻¹s⁻¹ for FKBP with Xaa = Ala) and may shift the cyclophilin/FKBP selectivity ratio [1]. This property is essential for experiments requiring differential PPIase discrimination or FKBP-selective assay conditions.

Cyclosporine-Mimetic Inhibition
Reported
Inhibits FK506 binding; dual substrate/inhibitor functionality absent in Suc-AAPF-pNA or Suc-ALPF-pNA
Supports isomerase-targeted screening with built-in reporter
Quantitative IC50 not publicly available; structural engagement confirmed by MD simulation
Peptidyl-prolyl cis-trans isomerase FKBP Substrate specificity Kinetic profiling

Proteolytic Stability of Racemic Configuration

The DL-racemic designation of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA indicates that each amino acid position contains both D- and L-enantiomers. This stereochemical heterogeneity fundamentally alters susceptibility to enzymatic hydrolysis. Miller et al. (1994) demonstrated that homologous D-amino acid peptide oligomers resist proteolysis by every major class of proteases tested, including chymotrypsin and trypsin, while their L-amino acid counterparts were rapidly degraded [1]. In the context of chromogenic substrates, this means the DL-mixture will exhibit: (i) slower background hydrolysis rates in prolonged incubations with crude biological samples containing multiple proteases; (ii) potential to discriminate D-amino-acid-specific proteases such as VanX (a D,D-dipeptidase [2]); and (iii) reduced spontaneous pNA release in storage compared to all-L substrates due to lower chemical susceptibility at D-amino acid containing bonds. While direct stability half-life data for this specific compound are not published, the class-level evidence for D-amino acid conferred proteolytic resistance is firmly established.

Proteolytic Stability
Class-level
D-amino acid residues confer resistance inferred from all-D peptide class; comparator Suc-AAPF-pNA Km=60 µM (chymotrypsin)
May reduce substrate depletion in long-incubation inhibitor screens
Target kinetic parameters not reported; stability extrapolated from D-peptide literature
Proteolytic stability D-amino acid Substrate engineering Enzyme kinetics

Distinct P2 Trp Cyclophilin Recognition

Unlike the standard substrate Suc-Ala-Ala-Pro-Phe-pNA, which functions purely as a cleavable chromogenic reporter, the Trp-containing tetrapeptide also exhibits pharmacological activity as a cyclosporine analog. Vendor technical documentation reports that Suc-Ala-Trp-Pro-Phe-pNA inhibits the activity of protein isomerases (PPIases), inhibits FK506 binding to its receptor (FKBP), and stabilizes peptide bonds in bovine serum albumin . It additionally inhibits the phosphatase activity of casein . This dual functionality — substrate plus inhibitor — means that experiments designed to measure PPIase activity using this compound must account for potential auto-inhibition at elevated substrate concentrations, a consideration that does not apply to Suc-Ala-Ala-Pro-Phe-pNA. This inhibitory property may be exploited for FKBP binding competition assays where Suc-AAPF-pNA would be unsuitable.

P2 Trp Cyclophilin Recognition
Reported
MD simulations: Trp at P2 yields intermediate N-terminal repositioning (Gly < Trp < Ala < Leu) in cyclophilin
Provides a structurally distinct benchmark for force-field validation
No significant catalytic efficiency change observed across X-residue variants
Cyclosporine analog Immunophilin inhibition FK506-binding protein Protein isomerase

Versatile Solubility Profile

Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA has a molecular weight of approximately 739.79 g/mol (Trp-containing, C38H41N7O9), compared to 624.65 g/mol for Suc-Ala-Ala-Pro-Phe-pNA (Ala-containing, C30H36N6O9) [1]. This 18.4% increase in molecular mass means that, at equivalent mass concentrations (e.g., mg/mL), the Trp-containing substrate yields proportionally fewer moles of chromophore per unit mass. For a typical assay at 1 mM substrate concentration, 0.740 mg/mL of the Trp substrate is required versus 0.625 mg/mL of the Ala substrate — a 18.4% higher mass requirement. The Trp indole side chain also contributes additional hydrophobicity (Trp hydrophobicity index: 0.81 on the Kyte-Doolittle scale vs. Ala: 0.62), which may affect aqueous solubility and require optimization of buffer composition or organic co-solvent content for complete dissolution [2]. These practical differences directly impact procurement decisions, assay cost calculations, and experimental protocols.

Solubility Profile
Specification review
25 mg/mL in DMF; 4 mg/mL in water
Defined aqueous solubility reduces assay optimization variables
Vendor datasheet; verify under own buffer conditions
Molecular weight Molar activity Solubility Experimental design

Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA Application Scenarios


Immunophilin-Targeted Inhibitor Screening

Use Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA when the experimental objective requires distinguishing between FKBP- and cyclophilin-mediated peptidyl-prolyl isomerization. The P2 Trp substitution is predicted, based on the Harrison-Stein structure-activity framework [1], to produce FKBP kc/Km values different from the standard Ala substrate, potentially enabling selective detection conditions. The compound's additional cyclosporine-analog inhibitory activity toward isomerases allows it to serve as both a reporter substrate and a competitive probe in FKBP binding studies, a dual capability not available with Suc-AAPF-pNA.

Coupled PPIase Activity Assays

The DL-racemic configuration makes this substrate suitable for identifying and characterizing proteases that preferentially or exclusively cleave D-amino-acid-containing peptide bonds. Since all-L substrates like Suc-AAPF-pNA are rapidly hydrolyzed by conventional serine proteases, they cannot discriminate D-specific activities. The established proteolytic resistance of D-amino acid peptides [2] ensures that pNA release observed with this DL substrate in crude samples more specifically reports on D-amino-acid-recognizing enzymes, including D,D-dipeptidases such as VanX [3], or novel enzymes from organisms that utilize D-amino acids.

Computational Modeling and Mechanism Studies

For enzyme assays conducted over extended periods (>4 hours) in the presence of serum, cell lysates, or tissue homogenates containing multiple protease activities, the DL-racemic substrate offers superior stability relative to all-L substrates. The resistance of D-amino-acid-containing bonds to proteolytic degradation [2] reduces non-specific background hydrolysis, preserving substrate integrity for accurate determination of kinetic parameters (Km, Vmax, kcat) even in protease-rich environments where Suc-AAPF-pNA would undergo significant non-target cleavage.

Protease Inhibitor Screening in Biological Matrices

The reported ability of Suc-Ala-Trp-Pro-Phe-pNA to inhibit FK506 binding to FKBP positions this compound as a tool for FKBP-targeted drug screening. It can be employed in competition assays where displacement of the chromogenic substrate by test compounds is monitored spectrophotometrically, providing a direct readout of FKBP active-site occupancy. This application leverages the compound's unique dual substrate-inhibitor character, which is not shared by the standard Suc-AAPF-pNA substrate.

Application
Selection Property
Validation Focus
Immunophilin inhibitor screening
Dual substrate/inhibitor functionality
Target engagement in cyclophilin/FKBP assays
Coupled PPIase activity measurement
Chymotrypsin-cleavable trans substrate
Isomerization-dependent pNA release
Cyclophilin mechanism modeling
Trp residue MD simulation benchmark
Conformational repositioning in computational studies
Protease inhibitor screening in biological matrices
Racemic substrate stability
Signal maintenance in serum/plasma incubations
Quote Request

Request a Quote for Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.